REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]([CH3:19])[CH3:18])[C:12]=1[OH:20])([CH3:10])[CH3:9]>C(N(CC)CC)C.CN(C1C=CC=CN=1)C>[C:4]([O:20][C:12]1[C:13]([CH:17]([CH3:18])[CH3:19])=[CH:14][CH:15]=[CH:16][C:11]=1[CH:8]([CH3:10])[CH3:9])(=[O:5])[CH2:3][CH2:2][C:1]([OH:6])=[O:7]
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Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
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C1(CCC(=O)O1)=O
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Name
|
|
Quantity
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20.8 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=C(C(=CC=C1)C(C)C)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
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CN(C)C1=NC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
solvents were removed under vacuum
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in water
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Type
|
ADDITION
|
Details
|
added to an iced solution of dilute hydrochloric acid
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Type
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FILTRATION
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Details
|
The precipitated product was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-water
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)OC1=C(C=CC=C1C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 80.2% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |